molecular formula C8H6N2O3 B15224949 5-Cyano-4-methoxypicolinic acid

5-Cyano-4-methoxypicolinic acid

Cat. No.: B15224949
M. Wt: 178.14 g/mol
InChI Key: HMZJFXOTGXHJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-methoxypyridine-2-carboxylic acid with a suitable cyanating agent under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the cyanation process.

Industrial Production Methods

Industrial production methods for 5-Cyano-4-methoxypicolinic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-4-methoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyano-4-methoxypicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-4-methoxypicolinic acid involves its interaction with specific molecular targets. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. The methoxy group can also affect the compound’s solubility and stability. These interactions can modulate biological pathways and molecular targets, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-4-methoxypicolinic acid is unique due to the specific positioning of the cyano and methoxy groups, which confer distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-cyano-4-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c1-13-7-2-6(8(11)12)10-4-5(7)3-9/h2,4H,1H3,(H,11,12)

InChI Key

HMZJFXOTGXHJGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.